3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with specific substituents at the 3 and 7 positions. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Fusion with Pyrimidine: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.
Introduction of Substituents: The 4-fluorobenzyl and 3-methylbenzylthio groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-methylbenzylthio group.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. Studies have indicated its ability to modulate biological pathways, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-bromobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methylbenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c1-13-3-2-4-15(9-13)11-26-19-17-18(21-12-22-19)25(24-23-17)10-14-5-7-16(20)8-6-14/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFPXDDXOTZJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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